molecular formula C₆₆H₁₁₈N₂₀O₂₂S₃ B612634 872036-64-1 CAS No. 872036-64-1

872036-64-1

カタログ番号: B612634
CAS番号: 872036-64-1
分子量: 1639.96
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 872036-64-1, chemically designated as Insulin alpha-chain (1-13), is a truncated peptide fragment derived from the alpha-chain of insulin. Its molecular formula is C₆₆H₁₁₈N₂₀O₂₂S₃, with a molecular weight of 1639.96 g/mol. This 13-amino-acid peptide retains structural motifs critical for insulin's biological activity, including disulfide bridges and helical domains. While full-length insulin regulates glucose metabolism, fragments like Insulin alpha-chain (1-13) are often studied for their role in receptor binding, stability, or as intermediates in peptide synthesis.

特性

CAS番号

872036-64-1

分子式

C₆₆H₁₁₈N₂₀O₂₂S₃

分子量

1639.96

配列

One Letter Code: KRGIVEQCCTSICSL

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of insulin alpha-chain (1-13) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Attachment of the first amino acid: The first amino acid is attached to a resin through its carboxyl group.

    Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid is coupled to it using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

    Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is obtained.

    Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of insulin alpha-chain (1-13) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

    Automated SPPS: Automated peptide synthesizers perform the deprotection and coupling steps with high precision.

    Large-scale purification: Industrial-scale HPLC or other chromatographic techniques are used to purify the peptide.

    Quality control: Analytical methods such as mass spectrometry and amino acid analysis are employed to ensure the purity and identity of the peptide.

化学反応の分析

Types of Reactions

Insulin alpha-chain (1-13) can undergo various chemical reactions, including:

    Oxidation: The cysteine residues in the peptide can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.

    Substitution: Site-directed mutagenesis involves the use of specific primers and polymerase chain reaction (PCR) techniques to introduce amino acid substitutions.

Major Products Formed

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Conversion of disulfide bonds to free thiol groups.

    Substitution: Peptide variants with substituted amino acids.

科学的研究の応用

Insulin alpha-chain (1-13) has several scientific research applications, including:

    Immunology: It is used to study T cell recognition and immune responses, particularly in the context of autoimmune diseases such as type 1 diabetes.

    Biochemistry: The peptide serves as a model for studying protein folding, posttranslational modifications, and peptide-protein interactions.

    Medicine: Research on insulin alpha-chain (1-13) contributes to the development of therapeutic peptides and insulin analogs for diabetes treatment.

    Industry: The peptide is used in the production of biosensors and diagnostic assays for detecting insulin and related molecules.

作用機序

Insulin alpha-chain (1-13) exerts its effects by interacting with specific receptors on the surface of T cells. The peptide is recognized by human leucocyte antigen (HLA)-DR4 molecules, which present it to T cell receptors (TCRs). This interaction triggers a cascade of signaling events that lead to T cell activation and immune responses. The molecular targets and pathways involved include:

    HLA-DR4: A major histocompatibility complex (MHC) class II molecule that presents the peptide to T cells.

    TCRs: Receptors on T cells that recognize the peptide-HLA complex and initiate signaling.

    Signaling pathways: Activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties of 872036-64-1, we compare it with structurally and functionally relevant compounds, including small organic molecules and peptide analogs. Key physicochemical parameters, synthetic methodologies, and applications are analyzed below.

Table 1: Comparative Analysis of 872036-64-1 and Structurally Related Compounds

Parameter 872036-64-1 (Insulin Alpha-Chain (1-13)) 871826-12-9 1046861-20-4 1033610-45-5
Molecular Formula C₆₆H₁₁₈N₂₀O₂₂S₃ C₇H₈ClF₃N₂ C₆H₅BBrClO₂ C₇H₈BrNO₂
Molecular Weight (g/mol) 1639.96 212.60 235.27 218.05
Solubility Not reported (peptide, likely moderate) 0.24 mg/mL (ESOL) 0.24 mg/mL 0.864 mg/mL
logP (Lipophilicity) Not reported (predicted high polarity) 2.15 (XLOGP3) 0.61 (SILICOS-IT) Not reported
Key Structural Features 13-amino-acid chain with disulfide bonds Pyridine core with trifluoromethyl Boronic acid derivative Brominated pyridine derivative
Primary Applications Biomedical research, receptor studies Catalysis, enzyme inhibition Organic synthesis intermediate Pharmaceutical intermediate

Structural and Functional Differences

  • Molecular Complexity : Insulin alpha-chain (1-13) exhibits high molecular weight and structural complexity due to its peptide backbone and disulfide bonds, contrasting sharply with small-molecule analogs like 871826-12-9 (pyridine derivative) or 1046861-20-4 (boronic acid).
  • Solubility and Polarity: Peptides such as 872036-64-1 typically display moderate aqueous solubility due to polar amino acid residues, whereas small molecules like 1033610-45-5 achieve higher solubility (0.864 mg/mL) via compact hydrophobic cores.
  • Synthesis : Insulin-derived peptides require solid-phase synthesis or recombinant expression, while small molecules are synthesized via multi-step organic reactions (e.g., palladium-catalyzed cross-coupling for 1046861-20-4).

Pharmacological and Industrial Relevance

  • Therapeutic Potential: Insulin fragments are pivotal in diabetes research, while pyridine/boronic acid derivatives (e.g., 871826-12-9) serve as enzyme inhibitors or catalysts.
  • Stability and Handling : Peptides like 872036-64-1 demand stringent storage conditions (-20°C, lyophilized) to prevent degradation, contrasting with stable small molecules (e.g., 1033610-45-5, room-temperature storage).

Research Findings and Limitations

  • Divergent Applications : The insulin fragment’s utility in receptor-binding assays contrasts with small molecules’ roles in industrial catalysis.
  • Structural Uniqueness : Despite shared biomedical applications, 872036-64-1 lacks direct structural analogs, limiting cross-comparison.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。